molecular formula C11H10N2O3 B14621638 Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate CAS No. 56894-51-0

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B14621638
CAS No.: 56894-51-0
M. Wt: 218.21 g/mol
InChI Key: WMOSFAPHMCTRIR-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl benzoate with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with acetic anhydride and methyl iodide to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar properties but different reactivity.

    1,3,4-Oxadiazole: Similar to methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate but with different substituents on the ring.

    1,2,5-Oxadiazole:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position of the oxadiazole ring and the benzoate ester functionality make it a versatile compound for various applications.

Properties

CAS No.

56894-51-0

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C11H10N2O3/c1-7-12-13-10(16-7)8-5-3-4-6-9(8)11(14)15-2/h3-6H,1-2H3

InChI Key

WMOSFAPHMCTRIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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